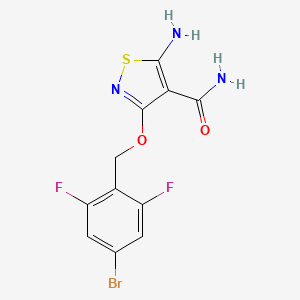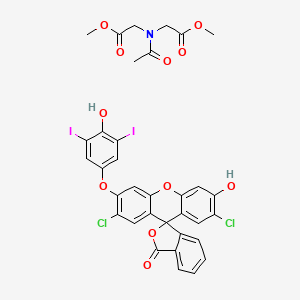![molecular formula C20H23N3O2S B8180446 N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8180446.png)
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZ2 is a highly selective inhibitor of the lipid kinase phosphoinositide 3-kinase gamma (PI3Kγ)AZ2 is known for its high selectivity and potency, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZ2 involves a series of chemical reactions designed to achieve high selectivity and purity. One common method includes the coupling of diazo compounds with electron-rich aromatics, which has a fast reaction rate and high yield . Another method involves the cross-coupling reaction of aromatic nitro compounds to aromatic azo compounds via base-free electrochemistry using samarium(II) iodide as a catalyst .
Industrial Production Methods
Industrial production of AZ2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
AZ2 undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydrazines to azo compounds.
Reduction: Reduction of azo compounds to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation
Substitution: Nucleophilic substitution reactions where the azide ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Azide salts like sodium azide or potassium azide in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl azides
Aplicaciones Científicas De Investigación
AZ2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Biology: Employed in the study of cellular signaling pathways and the role of PI3Kγ in immune responses
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and immune diseases
Industry: Utilized in the development of new materials and as a photoinitiator in polymerization processes.
Mecanismo De Acción
AZ2 exerts its effects by selectively inhibiting the lipid kinase PI3Kγ. It binds to a conserved part of the ATP-binding pocket, inducing a conformational change and rearrangement of the activation loop. This mechanism is unique to PI3Kγ and does not occur in other PI3K isoforms . The inhibition of PI3Kγ disrupts the PI3K/Akt signaling pathway, which plays a crucial role in immune cell function and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A prototypical aromatic azo compound used in various applications, including dyes and molecular switches.
Azobisisobutyronitrile (AIBN): An aliphatic azo compound widely used as an initiator in free-radical polymerizations.
Azidothymidine (AZT): An organic azide used as a pharmaceutical agent.
Uniqueness of AZ2
AZ2 stands out due to its high selectivity and potency as a PI3Kγ inhibitor. Unlike other azo compounds, AZ2 specifically targets the PI3Kγ isoform, making it a valuable tool for studying the role of PI3Kγ in immune responses and inflammatory diseases .
Propiedades
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-10-7-15(18-11(2)21-20(26-18)22-13(4)24)8-16-9-23(19(25)17(10)16)12(3)14-5-6-14/h7-8,12,14H,5-6,9H2,1-4H3,(H,21,22,24)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCRCDLWUGCPSJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)C(C)C3CC3)C4=C(N=C(S4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)[C@@H](C)C3CC3)C4=C(N=C(S4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[3-(4-Bromophenyl)-1-oxo-2-allyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid](/img/structure/B8180372.png)

![N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine](/img/structure/B8180379.png)
![4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B8180383.png)
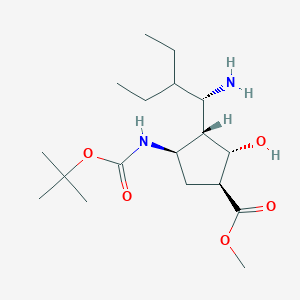
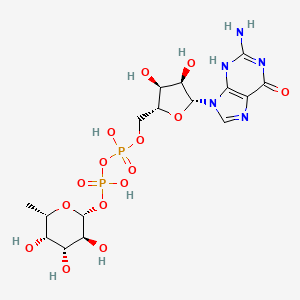
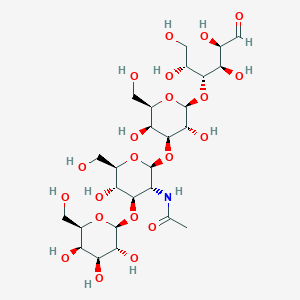
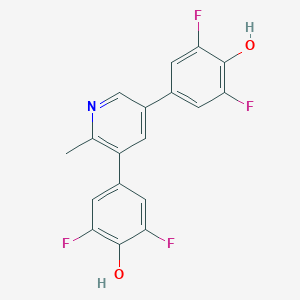

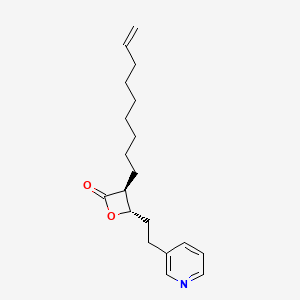
![4-[3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine;sulfane](/img/structure/B8180436.png)

